molecular formula C27H24N2O4 B2813243 N-(2-methoxyphenyl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 898343-24-3

N-(2-methoxyphenyl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No. B2813243
CAS RN: 898343-24-3
M. Wt: 440.499
InChI Key: MRVWLEXYPJKVDR-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.499. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

One area of study focuses on the structural aspects and properties of compounds similar to N-(2-methoxyphenyl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide. For instance, research on isoquinoline derivatives has revealed that these compounds form various salt and inclusion compounds with different acids, influencing their solubility and crystallization behaviors. These findings suggest potential applications in drug formulation and material science, where solubility and crystallization are critical factors (Karmakar et al., 2007).

Synthesis and Chemical Transformation

The synthesis and chemical transformation of similar compounds have been extensively explored. For example, the one-step synthesis of derivatives involving free radical cyclizations showcases innovative approaches to constructing complex molecules, potentially leading to new methodologies in synthetic organic chemistry (Martínez et al., 2001). Such research highlights the potential for developing new synthetic routes for pharmaceuticals and organic materials.

Biological and Pharmacological Applications

Several studies have investigated the biological and pharmacological activities of compounds structurally related to N-(2-methoxyphenyl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide. For example, compounds with the isoquinoline scaffold have been evaluated for their anti-tuberculosis activity, offering insights into their potential as therapeutic agents (Bai et al., 2011). This underscores the importance of such compounds in the development of new antimicrobial agents.

Material Science and Catalysis

Research into compounds with similar structures has also extended into material science and catalysis. For instance, coordination complexes constructed from pyrazole-acetamide derivatives demonstrate significant antioxidant activity, hinting at potential applications in developing materials with antioxidative properties (Chkirate et al., 2019).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-17-8-11-19(12-9-17)26(31)21-15-29(23-13-10-18(2)14-20(23)27(21)32)16-25(30)28-22-6-4-5-7-24(22)33-3/h4-15H,16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVWLEXYPJKVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.